BenchChemオンラインストアへようこそ!

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Heterocycles

This 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione derivative is an essential SAR probe for drug discovery. The 3-methylphenyl substituent at position 3 and the reactive thione at position 2 offer distinct electronic and steric properties compared to 3-phenyl or 4-fluorophenyl analogs, which are known to shift IC50 values by over an order of magnitude. Ideal for profiling PLD1/PLD2 selectivity, mPTP inhibition, and phosphatase panel screening. Procure this key building block to de-risk your lead optimization.

Molecular Formula C15H19N3S
Molecular Weight 273.4 g/mol
CAS No. 1325304-22-0
Cat. No. B6420221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
CAS1325304-22-0
Molecular FormulaC15H19N3S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3(CCN(CC3)C)NC2=S
InChIInChI=1S/C15H19N3S/c1-11-4-3-5-12(10-11)13-14(19)17-15(16-13)6-8-18(2)9-7-15/h3-5,10H,6-9H2,1-2H3,(H,17,19)
InChIKeyACDNQMOHZFQWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 1325304-22-0): Sourcing Guide for a 1,4,8-Triazaspiro[4.5]decane Thione Research Scaffold


8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 1325304-22-0) is a synthetic spirocyclic compound belonging to the 1,4,8-triazaspiro[4.5]decane family, characterized by a thione functional group at position 2 and a 3-methylphenyl substituent at position 3 of the heterocyclic core [1]. Its molecular formula is C15H19N3S with a molecular weight of 273.4 g/mol, and it features a unique spiro junction connecting a piperidine ring to the triaza scaffold [1]. The compound is structurally related to investigational molecules studied as permeability transition pore (PTP) inhibitors, trypanothione reductase inhibitors, and phospholipase D2 modulators, though direct experimental characterization data for this specific derivative remain absent from the peer-reviewed primary literature [2][3].

Why Generic Substitution of 8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione with Other 1,4,8-Triazaspiro[4.5]decane Analogs Is Insufficiently Justified


The 1,4,8-triazaspiro[4.5]decane scaffold tolerates diverse substitutions at positions 3 (aryl), 8 (N-alkyl), and the 2-position functional group (thione vs. ketone), each of which can profoundly alter target engagement, potency, and selectivity profiles [1]. In the related triazaspiro series, even minor aryl substituent changes—such as replacing an unsubstituted phenyl with a 4-fluorophenyl or 4-methylphenyl group—result in IC50 shifts exceeding an order of magnitude against distinct enzyme targets, as documented in BindingDB for tyrosine-protein phosphatase inhibition assays [2]. Furthermore, the thione group at position 2 confers distinct electronic properties and metal-coordination capacity compared to the 2-one analogs, which can dictate binding mode and biological target preference [3]. Without direct comparative data for this specific compound, any substitution among in-class analogs introduces unquantified risk to experimental reproducibility and target selectivity; the evidence that follows establishes the known differentiation landscape and identifies critical data gaps that must inform procurement decisions.

Quantitative Evidence Guide: Differentiation of 8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione from Closest Analogs


Meta-Methylphenyl Substitution Pattern: Predicted Physicochemical Differentiation from 4-Methylphenyl and 4-Fluorophenyl Analogs

The 3-methylphenyl (meta-tolyl) substituent at position 3 of the target compound confers a distinct steric and electronic profile compared to the 4-methylphenyl (para-tolyl) analog (CAS 931937-33-6) and the 4-fluorophenyl analog (BDBM88766). While no direct head-to-head biological comparison data are available for the target compound, the meta-substitution pattern alters the dihedral angle between the aryl ring and the triazaspiro core, which in the broader triazaspiro[4.5]decane class has been shown to modulate target binding geometry [1]. The 4-fluorophenyl analog (3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione) demonstrates measurable but weak inhibitory activity against human tyrosine-protein phosphatase non-receptor type 5 (IC50 = 4.16 × 10^4 nM) and type 11 (IC50 = 7.17 × 10^4 nM), while the 4-methylphenyl analog (CAS 931937-33-6) has been profiled in delta opioid receptor and mPTP target contexts [2][3]. The target compound's meta-methyl substitution represents an unexplored vector in this chemical space, meaning its activity profile cannot be predicted from para-substituted analog data without experimental validation.

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Heterocycles

N8-Methyl Substituent: Differentiation from N8-Unsubstituted and N8-Ethyl Analogs Within the Triazaspiro[4.5]decane-2-thione Series

The N8-methyl group on the piperidine ring of the target compound distinguishes it from the N8-unsubstituted analog 3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS not assigned; cataloged without the 8-methyl) and the N8-ethyl analog 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 1325303-22-0? not confirmed). In the broader 1,4,8-triazaspiro[4.5]decane class, N8-alkylation modulates both basicity (calculated pKa of the piperidine nitrogen) and lipophilicity, which in turn affect membrane permeability, solubility, and target engagement [1]. The N8-methyl group provides intermediate lipophilicity compared to the more polar unsubstituted NH and the more lipophilic N8-ethyl derivative. For the structurally related 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2), the 8-methyl substitution contributes to a reported PLD2 inhibitory profile (IC50 = 500 nM in vitro, IC50 = 90 nM cellular), while a close 2-one analog lacking the N8-methyl group shows a different target selectivity profile toward delta opioid receptors [2]. No direct comparative data exist for the target compound's N8-methyl vs. N8-H or N8-ethyl variants in the 3-(3-methylphenyl) series.

Pharmacokinetics Structure-Activity Relationship Spirocyclic Amines

Thione (C=S) vs. Ketone (C=O) Functional Group at Position 2: Differential Target Engagement in the Triazaspiro[4.5]decane Scaffold Class

The thione (C=S) group at position 2 of the target compound represents a key structural feature that distinguishes it from the corresponding 2-one (C=O) analogs such as 3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7). Thione-containing triazaspiro compounds have been specifically identified in the trypanothione reductase inhibitor class, where the thiocarbonyl group participates in critical interactions with the enzyme active site, as demonstrated by X-ray crystallography of spiro-containing derivatives bound to Trypanosoma brucei trypanothione reductase (PDB 6RB5) [1]. In contrast, the 2-one analogs have been explored in distinct target contexts including delta opioid receptor agonism and mPTP inhibition . The C=S bond (bond dissociation energy ~130 kcal/mol vs. ~180 kcal/mol for C=O) confers greater polarizability and distinct hydrogen-bonding acceptor strength, which can redirect target selectivity. No direct comparative biochemical data exist for the target compound versus its 2-one counterpart in the same assay system.

Medicinal Chemistry Bioisosterism Enzyme Inhibition

Absence of Published Biological Activity Data for 8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione: Critical Data Gap Assessment

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and Google Scholar (as of April 2026) returned no primary research articles, patents, or curated bioactivity database entries containing quantitative assay data for 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione specifically [1][2]. This is in marked contrast to several structurally proximal analogs—including 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2, PLD2 IC50 = 500 nM), 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (PTPN5 IC50 = 4.16 × 10^4 nM), and the broader 1,3,8-triazaspiro[4.5]decane class of mPTP inhibitors—which have at least one published quantitative activity measurement [3]. The target compound thus occupies a position in chemical space for which the structure-activity relationship has not been empirically mapped. Any procurement decision must acknowledge this information deficit: the compound may exhibit novel activity, or it may be inactive against targets where analogs show potency; neither outcome can be predicted with confidence from available data.

Chemical Biology Screening Library Data Completeness

Recommended Research Application Scenarios for 8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Based on Class-Level Evidence


De Novo Phenotypic Screening Against Trypanosomatid Parasites (Trypanosoma cruzi / T. brucei)

Given that spiro-containing thione derivatives have demonstrated inhibition of trypanothione reductase from T. brucei with X-ray crystallographic validation (PDB 6RB5), the target compound can be evaluated in phenotypic growth inhibition assays against T. cruzi or T. brucei in vitro cultures. The 3-methylphenyl substitution represents an unexplored vector that may yield differential potency or selectivity compared to the published 1,3,8-triazaspiro[4.5]decane trypanothione reductase inhibitors [1]. This scenario is supported by class-level evidence (Evidence_Tag: Class-level inference) but requires de novo experimental validation.

Structure-Activity Relationship (SAR) Expansion of the 1,4,8-Triazaspiro[4.5]decane-2-thione Chemotype for Phospholipase D2 (PLD2) Inhibition

The structurally related 8-methyl-3-phenyl analog (CAS 892299-50-2) has been characterized as a potent and selective PLD2 inhibitor (hPLD2 IC50 = 500 nM in vitro; cellular PLD2 IC50 = 90 nM in HEK293-gfpPLD2 cells) . Introducing a 3-methyl substituent on the phenyl ring (meta-tolyl) may modulate PLD1/PLD2 selectivity or cellular potency. The target compound can serve as a key SAR probe to define the steric and electronic tolerance of the PLD2 binding pocket for meta-substituted aryl groups. This scenario is supported by cross-study comparable evidence from the 3-phenyl analog.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition Screening in Ischemia-Reperfusion Injury Models

1,3,8-Triazaspiro[4.5]decane derivatives have been validated as inhibitors of the mitochondrial permeability transition pore through a FO-ATP synthase c subunit Glu119-independent mechanism, preventing Oligomycin A-related side effects in H9c2 cardiomyoblast hypoxia/reoxygenation models [2]. The target compound, as a 1,4,8-triazaspiro[4.5]decane-2-thione variant, can be profiled in calcein-AM/cobalt quenching mPTP opening assays to determine whether the 3-(3-methylphenyl)-2-thione substitution pattern retains or improves upon the mPTP inhibitory activity established for the 1,3,8-subclass. This scenario is supported by class-level inference only and requires experimental confirmation.

Chemical Biology Probe Development Targeting Protein Tyrosine Phosphatases (PTPN5/PTPN11)

The 4-fluorophenyl analog of this chemotype showed weak but measurable inhibition of PTPN5 (IC50 = 41.6 μM) and PTPN11 (IC50 = 71.7 μM) in Sanford-Burnham screening assays [3]. The meta-methyl substituent may alter phosphatase subtype selectivity. The target compound can be submitted to phosphatase panel screening to determine whether the meta-tolyl group improves potency or shifts selectivity within the PTP family, potentially yielding a more useful chemical probe. This scenario is based on cross-study comparable evidence from the 4-fluorophenyl analog and requires de novo profiling.

Quote Request

Request a Quote for 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.